molecular formula C23H26N2O8 B12277885 5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate

5-tert-Butyl (S)-1-(4-Nitrophenyl) 2-(Cbz-amino)pentanedioate

Cat. No.: B12277885
M. Wt: 458.5 g/mol
InChI Key: QELUBUSZCPJCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Z-GLU(OTBU)-ONP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Z-GLU(OTBU)-ONP involves its role as a protecting group. It reacts with amino and carboxyl groups in amino acids and biomolecules, preventing unwanted reactions during synthesis. This allows for the selective modification of specific functional groups in complex molecules . The molecular targets include amino acids and peptides, and the pathways involved are primarily related to peptide bond formation and modification .

Comparison with Similar Compounds

Properties

IUPAC Name

5-O-tert-butyl 1-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUBUSZCPJCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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